

Application Note: Scalable Synthesis of Methyl 4-acetoxyindole-2-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-acetoxyindole-2-carboxylate*

Cat. No.: *B8273794*

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Executive Summary

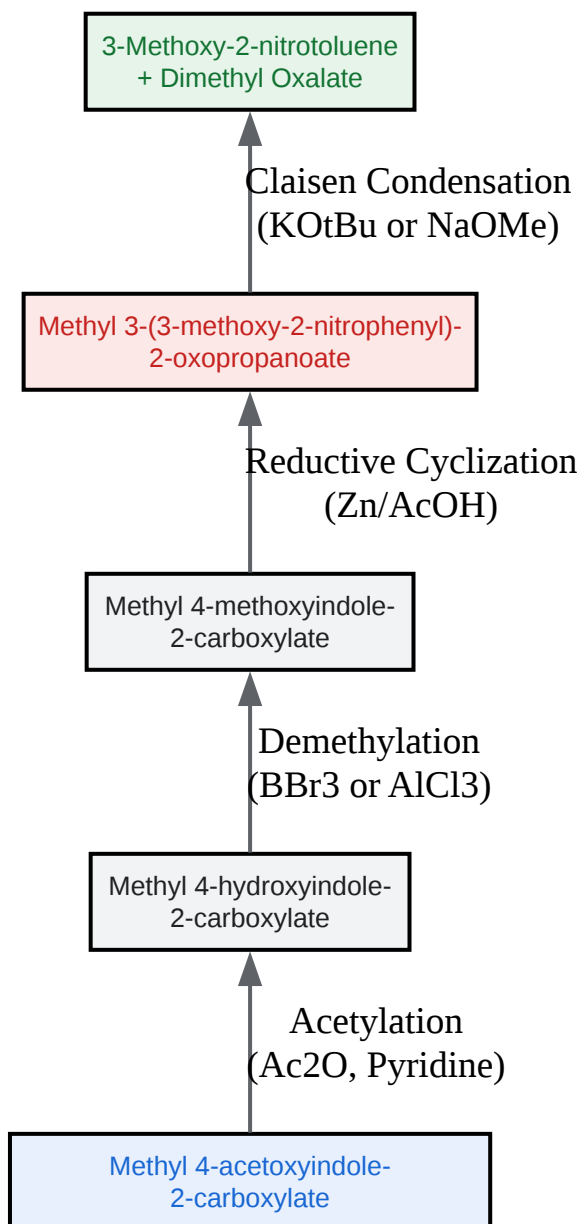
Methyl 4-acetoxyindole-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of psilocybin analogs, mitomycin derivatives, and various kinase inhibitors. While direct acetylation of 4-hydroxyindole is common for simple derivatives, the introduction of the C2-carboxylate moiety requires a robust de novo indole synthesis strategy to ensure regioselectivity and scalability.

This protocol details a modified Reissert Indole Synthesis, selected for its reliability on multi-gram to kilogram scales. Unlike the Hemetsberger route (which requires handling potentially explosive azides) or the Leimgruber-Batcho enamine route (which is less amenable to C2-carboxylation), the Reissert approach utilizes inexpensive starting materials—3-methoxy-2-nitrotoluene and dimethyl oxalate—to construct the indole core with the ester functionality already in place.

Retrosynthetic Analysis

The synthetic strategy relies on the disconnection of the indole C2-C3 bond and the N-C2 bond. The 4-acetoxy group is installed late-stage via the demethylation and acetylation of a 4-

methoxy precursor, protecting the sensitive phenolic oxygen during the harsh cyclization conditions.



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Caption: Retrosynthetic logic flow from target molecule to commercially available starting materials.

Detailed Experimental Protocols

Stage 1: Claisen Condensation to Form the Pyruvate Precursor

The first step involves the base-catalyzed condensation of 3-methoxy-2-nitrotoluene with dimethyl oxalate.

- Reagents: 3-Methoxy-2-nitrotoluene (1.0 equiv), Dimethyl oxalate (1.2 equiv), Potassium tert-butoxide (1.1 equiv) or Sodium Methoxide (1.2 equiv).
- Solvent: Anhydrous DMF or Methanol (if using NaOMe).
- Scale: Protocol described for 100 g starting material.

Protocol:

- Charge a 2L reactor with 3-methoxy-2-nitrotoluene (100 g, 0.60 mol) and dimethyl oxalate (85 g, 0.72 mol) in anhydrous DMF (600 mL).
- Cool the mixture to 0°C under nitrogen atmosphere.
- Add Potassium tert-butoxide (74 g, 0.66 mol) portion-wise over 45 minutes, maintaining internal temperature <10°C. Note: The solution will turn deep red/purple due to enolate formation.
- Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC or HPLC for consumption of nitrotoluene.
- Quench: Pour the reaction mixture into ice-cold 1M HCl (1.5 L) with vigorous stirring. The product, Methyl 3-(3-methoxy-2-nitrophenyl)-2-oxopropanoate, will precipitate as a yellow/orange solid.
- Filter the solid, wash with water (3 x 200 mL), and dry in a vacuum oven at 45°C.
 - Expected Yield: 85-92%
 - Checkpoint: Ensure the product is fully dried; residual water interferes with the cyclization.

Stage 2: Reductive Cyclization (Reissert Indole Synthesis)

This step constructs the indole core.^{[1][2]} Zinc in acetic acid is the classical and most robust method for this specific transformation, tolerating the ester group better than catalytic hydrogenation which can sometimes reduce the aromatic ring or lead to over-reduction.

- Reagents: Crude Pyruvate from Stage 1 (1.0 equiv), Zinc dust (activated, 10.0 equiv).
- Solvent: Glacial Acetic Acid / Methanol (3:1 ratio).

Protocol:

- Dissolve the keto-ester (100 g) in Glacial Acetic Acid (600 mL) and Methanol (200 mL) in a 3L 3-neck flask equipped with a mechanical stirrer and reflux condenser.
- Heat the solution to 50°C.
- Add Zinc dust (260 g) portion-wise carefully over 1 hour. Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature between 60-70°C using an ice bath if necessary.
- After addition, reflux the mixture (approx. 85°C) for 2 hours. The red color should fade to a pale yellow/brown.
- Workup: Filter the hot mixture through a pad of Celite to remove zinc residues. Wash the pad with hot methanol.
- Concentrate the filtrate under reduced pressure to remove most acetic acid.
- Resuspend the residue in water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).
- Wash combined organics with Saturated NaHCO₃ (carefully, CO₂ evolution) until neutral, then Brine.
- Dry over Na₂SO₄, concentrate, and recrystallize from Methanol/Water to yield Methyl 4-methoxyindole-2-carboxylate.

- Expected Yield: 65-75%

Stage 3: Demethylation and Acetylation

Conversion of the 4-methoxy group to the 4-acetoxy group. A stepwise approach (Demethylation -> Acetylation) is recommended over attempting direct acetylation to ensure high purity.

Step 3A: Demethylation

- Reagents: Boron Tribromide (BBr₃, 1M in DCM, 3.0 equiv).
- Solvent: Dichloromethane (DCM).
- Dissolve Methyl 4-methoxyindole-2-carboxylate (50 g, 0.24 mol) in anhydrous DCM (500 mL). Cool to -78°C.
- Add BBr₃ (720 mL of 1M solution) dropwise over 1 hour.
- Allow to warm to 0°C and stir for 2 hours. Note: The ester is generally stable at low temp, but prolonged exposure at RT may cause hydrolysis.
- Quench: Carefully pour into ice water (1 L). Extract with EtOAc (3 x 500 mL).
- Wash with Brine, dry, and concentrate. The crude Methyl 4-hydroxyindole-2-carboxylate is unstable to oxidation and should be used immediately.

Step 3B: Acetylation

- Reagents: Acetic Anhydride (2.0 equiv), Pyridine (3.0 equiv), DMAP (0.05 equiv).
- Solvent: DCM.
- Suspend the crude phenol from Step 3A in DCM (400 mL).
- Add Pyridine (58 mL) and DMAP (1.5 g).
- Cool to 0°C and add Acetic Anhydride (45 mL) dropwise.

- Stir at Room Temperature for 2 hours.
- Workup: Wash with 1M HCl (to remove pyridine), then Saturated NaHCO₃, then Brine.
- Concentrate and recrystallize from Ethyl Acetate/Hexanes.
 - Final Yield (2 steps): 60-70%

Process Safety & Optimization

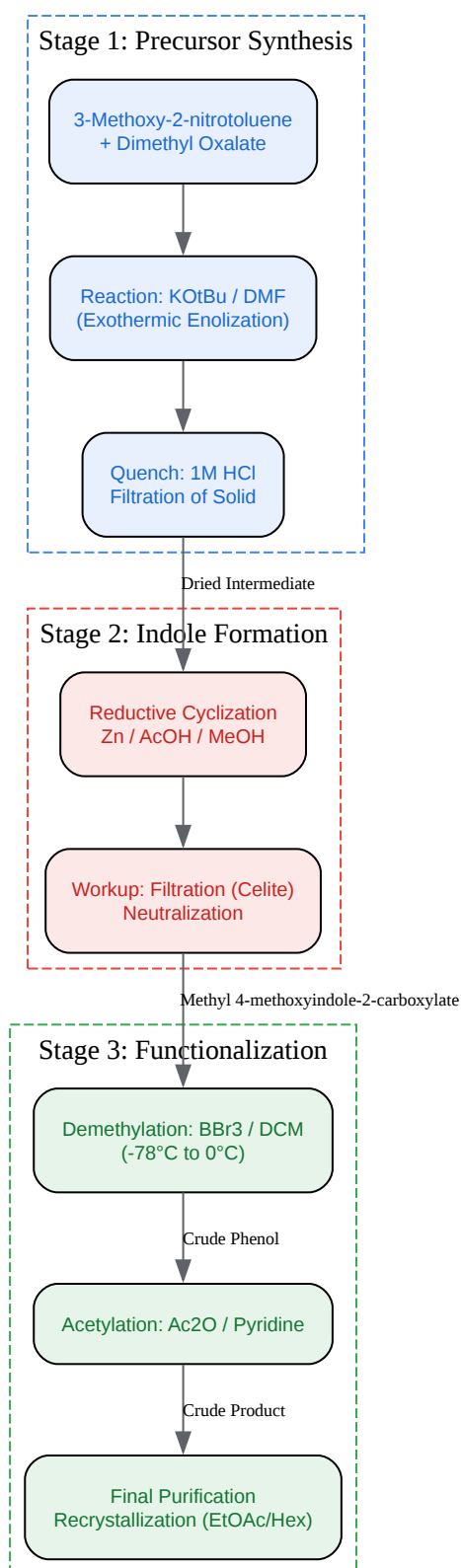
- Exotherm Control: The Claisen condensation (Stage 1) and Zinc reduction (Stage 2) are highly exothermic. On a kilogram scale, active cooling jackets and controlled addition rates are mandatory.
- Zinc Handling: Activated zinc dust is pyrophoric. Dispose of zinc residues by quenching in dilute HCl in a fume hood before disposal.
- BBr₃ Alternatives: For larger scales where BBr₃ is too hazardous or expensive, Aluminum Chloride (AlCl₃) with ethanethiol in DCM is a viable alternative for demethylation, though it generates stench (mercaptans).

Analytical Data Profile

Target: **Methyl 4-acetoxyindole-2-carboxylate**

Property	Specification
Appearance	White to off-white crystalline solid
Melting Point	128 - 130 °C
1H NMR (DMSO-d ₆)	δ 11.9 (s, 1H, NH), 7.35 (d, 1H), 7.15 (t, 1H), 6.85 (d, 1H), 6.95 (s, 1H, C3-H), 3.88 (s, 3H, COOMe), 2.35 (s, 3H, OAc)
Mass Spec (ESI)	[M+H] ⁺ = 234.07

Process Flow Diagram



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Caption: Step-by-step workflow for the scalable synthesis of **Methyl 4-acetoxyindole-2-carboxylate**.

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